N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide
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Overview
Description
“N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide” is a chemical compound that contains a benzothiazole moiety . The benzothiazole group is a bicyclic heterocycle that is found in a wide variety of synthetic and natural products .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzothiazole moiety, which is a bicyclic heterocycle .Chemical Reactions Analysis
Benzothiazole derivatives can be synthesized from 2-aminothiophenol and aldehydes in a DMSO oxidant system . This synthesis is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides the desired products in good to excellent yields .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Scientific Research Applications
Therapeutic Applications and Drug Development
Benzothiazole derivatives, including N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide, are recognized for their extensive pharmaceutical applications. The benzothiazole structure is a critical component in various therapeutic agents due to its wide spectrum of biological properties, such as antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, the 2-arylbenzothiazole moiety has emerged as a potential antitumor agent, with ongoing development in cancer treatment. Benzothiazole's structural simplicity and ease of synthesis allow for the creation of chemical libraries contributing to new chemical entities and drug discoveries (Kamal, Hussaini Syed, & Malik Mohammed, 2015). Further research has also highlighted the significance of structural modifications of benzothiazole derivatives, suggesting that these compounds possess potent anticancer activity and could be developed as drug candidates. The synergistic effects of benzothiazole conjugates and the need for drug combinations that permit lower doses are also areas of active investigation (Ahmed et al., 2012).
Plastic Scintillators and Luminescent Activators
In the realm of material sciences, plastic scintillators based on polymethyl methacrylate have been reviewed, highlighting the use of various luminescent dyes. These scintillators, when integrated with specific benzothiazole derivatives, maintain their scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. The potential of benzothiazole derivatives as luminescent activators in such applications underlines the versatility of these compounds beyond pharmaceutical uses (Salimgareeva & Kolesov, 2005).
Importance in Medicinal Chemistry
The unique methine center present in the benzothiazole ring makes it a pivotal compound in medicinal chemistry. Benzothiazole and its derivatives exhibit a range of pharmacological activities, such as antiviral, antimicrobial, anti-inflammatory, and anticancer effects. The structural diversity of benzothiazole derivatives has been instrumental in the discovery of new therapeutic agents, with specific substitutions on the benzothiazole scaffold leading to a variety of biological activities (Bhat & Belagali, 2020).
Amyloid Imaging in Alzheimer's Disease
In neuroscientific research, benzothiazole derivatives have been utilized in the development of amyloid imaging ligands, such as [11C] 2-(4′-methylaminophenyl)-6-hydroxy-benzothiasole, for measuring amyloid in vivo in the brains of patients with Alzheimer's disease. This technique offers a breakthrough in understanding the pathophysiological mechanisms and the time course in amyloid deposits in the brain, enabling early detection of Alzheimer's disease and evaluating new anti-amyloid therapies (Nordberg, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the compound may interact with a variety of targets depending on the specific derivative and its functional groups.
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . The specific mode of action would depend on the target and the specific derivative of benzothiazole.
Biochemical Pathways
Given the wide range of biological activities associated with benzothiazole derivatives, it is likely that multiple pathways could be affected
Pharmacokinetics
The ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of the synthesized benzothiazole derivatives were found to be favorable, indicating good bioavailability . .
Result of Action
Benzothiazole derivatives have been associated with a range of effects due to their diverse biological activities . The specific effects would depend on the target and the specific derivative of benzothiazole.
Properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S2/c1-16-6-13-19(14-7-16)28(25,26)24-18-11-8-17(9-12-18)10-15-22-23-20-4-2-3-5-21(20)27-22/h2-15,24H,1H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXDBKFDXOTEFZ-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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